2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
N-(4-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Acylation Reaction: The resulting quinazolinone intermediate is then acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide.
Uniqueness
N-(4-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to its specific combination of the quinazolinone core and the 4-methylphenylacetamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-6-8-13(9-7-12)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h6-9,11H,2-5,10H2,1H3,(H,19,21) |
InChI Key |
LENDSBZTAAWBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Origin of Product |
United States |
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